molecular formula C21H20N4O4S2 B12130097 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12130097
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: SYYPUORMOJOYKJ-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in scientific research or industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Describe the synthetic routes used to prepare the compound. Include details on the starting materials, reagents, solvents, and reaction conditions (e.g., temperature, pressure, time).

Industrial Production Methods

Discuss any known industrial production methods, including large-scale synthesis techniques and any challenges associated with scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, or addition reactions.

Common Reagents and Conditions

List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products

Identify the major products formed from these reactions and any notable side products or by-products.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound, including but not limited to its use in:

    Chemistry: As a reagent, catalyst, or intermediate in organic synthesis.

    Biology: In biochemical assays, as a probe or marker.

    Medicine: Potential therapeutic uses, pharmacological studies, or drug development.

    Industry: Applications in materials science, agriculture, or other industrial processes.

Wirkmechanismus

Describe the mechanism by which the compound exerts its effects. Include details on molecular targets, pathways involved, and any known interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

List compounds with similar structures or functions. Provide a brief description of each.

Uniqueness

Highlight the unique features of the compound compared to similar compounds. Discuss any advantages or disadvantages it may have.

Eigenschaften

Molekularformel

C21H20N4O4S2

Molekulargewicht

456.5 g/mol

IUPAC-Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h2,4-6,9-11,22,26H,3,7-8,12H2,1H3/b16-10-

InChI-Schlüssel

SYYPUORMOJOYKJ-YBEGLDIGSA-N

Isomerische SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1

Kanonische SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.